Benzyl 2-benzamido-3-methylpent-2-enoate
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Overview
Description
Benzyl 2-benzamido-3-methylpent-2-enoate is an organic compound with a complex structure that includes benzyl, benzamido, and methylpentenoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-benzamido-3-methylpent-2-enoate typically involves a multi-step process. One common method includes the reaction of benzyl bromide with 2-benzamido-3-methylpent-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-benzamido-3-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-benzamido-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-benzamido-3-methylpent-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar structure but lacks the amido and methylpentenoate groups.
Benzyl acetate: Contains an acetate group instead of the benzamido and methylpentenoate groups.
Benzyl alcohol: Simplest form with only a hydroxyl group attached to the benzyl group.
Uniqueness
Benzyl 2-benzamido-3-methylpent-2-enoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
63186-87-8 |
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Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl 2-benzamido-3-methylpent-2-enoate |
InChI |
InChI=1S/C20H21NO3/c1-3-15(2)18(21-19(22)17-12-8-5-9-13-17)20(23)24-14-16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,21,22) |
InChI Key |
FDNRRLAHOIUNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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